

Toxicology and Biocompatibility of Calcium Sucrose Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Calcium sucrose phosphate

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Executive Summary

Calcium sucrose phosphate (CaSP) is a complex of calcium and sucrose phosphate that has been primarily utilized in dental applications for its ability to promote enamel remineralization.[1][2][3][4] Its mechanism involves the delivery of bioavailable calcium and phosphate ions to the tooth surface, thereby reducing enamel solubility and inhibiting plaque formation.[3][4] While generally considered non-toxic in oral care formulations, a comprehensive toxicological and biocompatibility profile for broader biomedical applications, such as in drug development and bone regeneration, is not well-established in publicly available literature. This guide synthesizes the existing data on the toxicology and biocompatibility of CaSP, details standard experimental protocols for its evaluation, and explores hypothesized signaling pathways based on its constituent ions, providing a framework for future research and development.

Toxicology Profile

The systemic toxicological data for **calcium sucrose phosphate** is limited. Safety Data Sheets (SDS) for the compound consistently report a lack of comprehensive data for key toxicological endpoints.

Acute Oral Toxicity

There is no publicly available median lethal dose (LD50) for **calcium sucrose phosphate**.

Table 1: Acute Toxicity Data for **Calcium Sucrose Phosphate**

Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Oral	No information found	[5][6][7][8]

Genotoxicity, Carcinogenicity, and Teratogenicity

Safety data sheets indicate that **calcium sucrose phosphate** is not classified as a carcinogen, mutagen, or teratogen.[5][6][7] However, specific genotoxicity studies, such as the Ames test or chromosomal aberration assays, on CaSP are not available in the reviewed literature.

Table 2: Genotoxicity, Carcinogenicity, and Teratogenicity Summary

Assay	Finding	Reference(s)
Carcinogenicity	No component is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, OSHA, and NTP.	[5][6][7]
Mutagenic Effects	Not available	[5][6][7]
Teratogenic Effects	Not available	[5][6][7]

Ecotoxicity

Limited ecotoxicity data is available.

Table 3: Ecotoxicity Data for **Calcium Sucrose Phosphate**

Species	Endpoint	Duration	Value	Reference(s)
Daphnia magna (Water flea)	LC50	96 hours	> 1,000 mg/L	[5] [6] [7]

Biocompatibility Profile

The biocompatibility of **calcium sucrose phosphate** has been primarily inferred from its use in dental products. For broader applications, particularly those involving implantation or systemic exposure, rigorous testing according to established standards is necessary.

In Vitro Biocompatibility & Cytotoxicity

The primary application of CaSP in dentistry has led to studies focusing on its effect on enamel. There is a lack of broad cytotoxicity data on various cell lines as would be required for systemic drug development.

Table 4: Summary of In Vitro Biocompatibility and Efficacy Data (Dental Applications)

Parameter	Model	Treatment	Result	Reference(s)
Enamel Microhardness	In vitro (human primary molars)	CaSP toothpaste (EnaFix™)	Statistically significant increase in Knoop Hardness Number (KHN) from 18.43 ± 4.29 post-lesion to 114.71 ± 12.27 post-treatment.	[9]
Enamel Remineralization	In vitro (human premolars)	CaSP toothpaste	Significant increase in enamel volume post-treatment compared to demineralized state.	[10][11]
Salivary Ion Concentration	Clinical Trial (children aged 6-13)	CaSP toothpaste	Increase in salivary phosphate levels was statistically significant (P = 0.027). Increase in calcium was observed but not statistically significant.	[12][13]

Hemocompatibility

No specific studies on the hemocompatibility of **calcium sucrose phosphate** were identified. Standardized testing is required to evaluate its interaction with blood components.

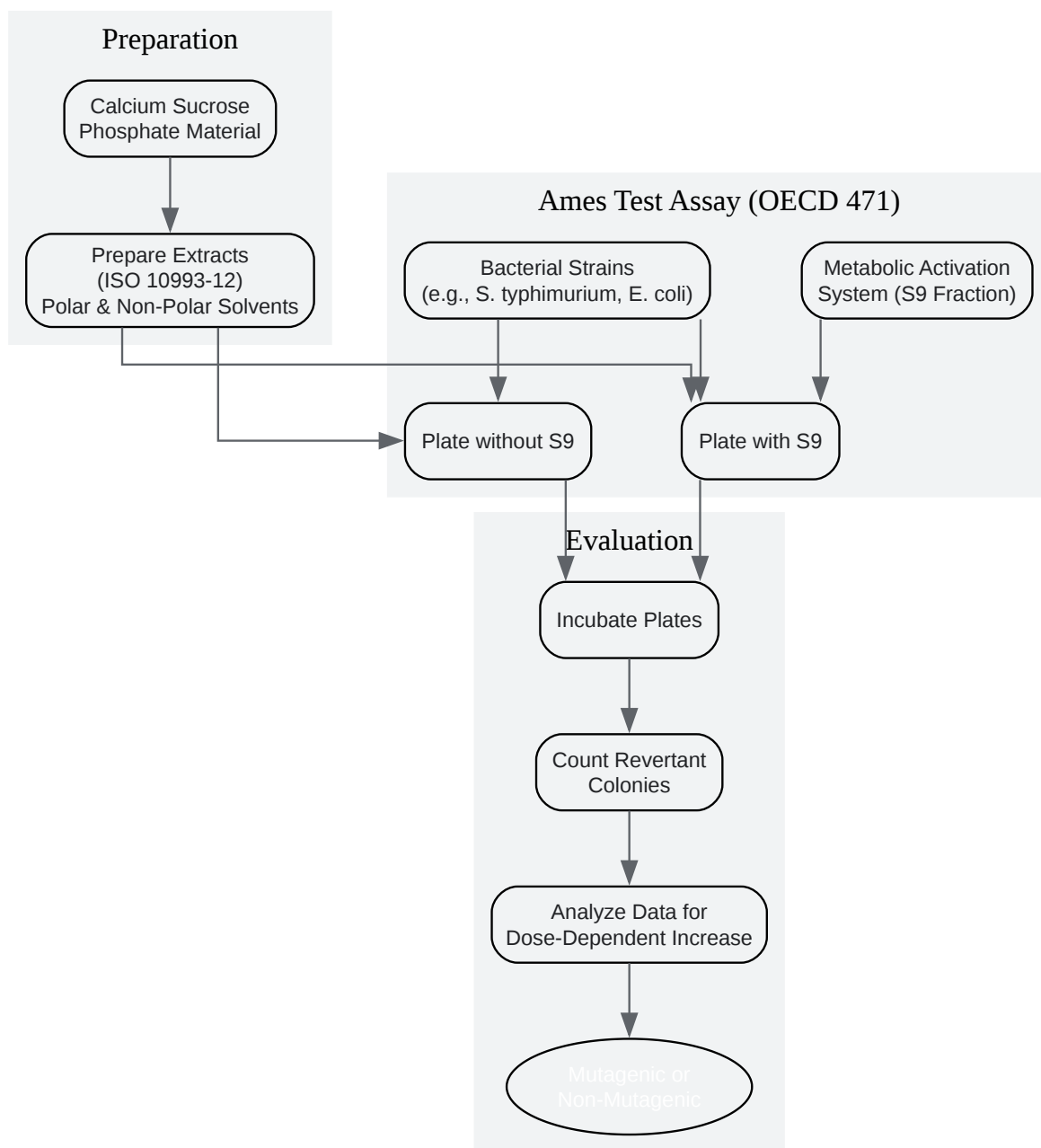
Experimental Protocols

For a comprehensive evaluation of the toxicology and biocompatibility of **calcium sucrose phosphate**, standardized experimental protocols should be followed.

Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on OECD Test Guideline 471.[\[14\]](#)

- Objective: To assess the potential of **calcium sucrose phosphate** and its leachables to induce gene mutations.
- Test System: At least five strains of bacteria, typically *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA), are used to detect various types of point mutations.[\[15\]](#)
- Methodology:
 - Preparation of Test Substance: Extracts of CaSP are prepared as per ISO 10993-12 guidelines, typically using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents. A range of extract concentrations is used.
 - Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[\[16\]](#)
 - Procedure: The bacterial strains are exposed to the CaSP extracts and plated on a minimal agar medium.
 - Evaluation: After incubation, the number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.



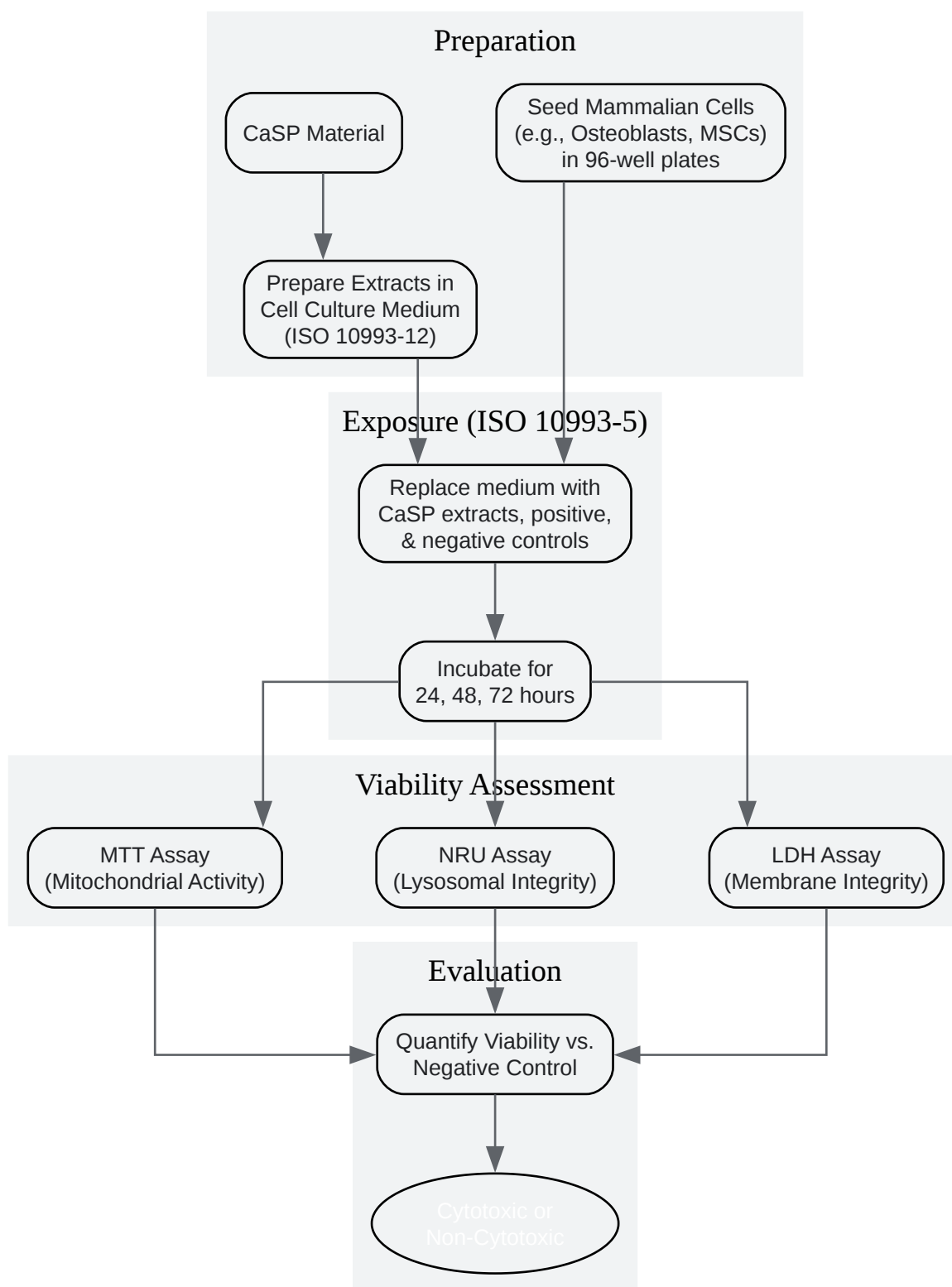
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Caption: Workflow for Ames Test Genotoxicity Assessment.

In Vitro Cytotoxicity Testing

This protocol is based on ISO 10993-5 standards for evaluating the cytotoxicity of medical device materials.[\[12\]](#)[\[17\]](#)

- Objective: To determine the potential of CaSP to cause cell damage or death.
- Test System: A relevant mammalian cell line, such as L929 mouse fibroblasts (a standard cell line for cytotoxicity), human osteoblasts, or mesenchymal stem cells (MSCs), depending on the intended application.
- Methodology:
 - Material Extraction: Prepare extracts of CaSP using cell culture medium as the solvent, typically for 24 hours at 37°C.
 - Cell Culture: Seed the selected cell line in 96-well plates and allow them to attach and grow for 24 hours.
 - Exposure: Replace the standard culture medium with the CaSP extracts at various concentrations. Include negative (non-toxic material) and positive (toxic material) controls.
 - Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, 72 hours).
 - Viability Assessment: Quantify cell viability using a validated assay, such as:
 - MTT Assay: Measures mitochondrial activity, which is proportional to the number of viable cells.
 - Neutral Red Uptake (NRU) Assay: Measures the accumulation of neutral red dye in the lysosomes of viable cells.
 - Lactate Dehydrogenase (LDH) Assay: Measures the amount of LDH released into the culture medium from damaged cells.
- Evaluation: Cell viability is typically expressed as a percentage relative to the negative control. A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.[\[17\]](#)



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Caption: Standard Workflow for In Vitro Cytotoxicity Testing.

Hemocompatibility Testing

This protocol is based on ISO 10993-4 guidelines.[\[9\]](#)

- Objective: To evaluate the effects of CaSP on blood components.
- Test System: Freshly collected human blood.
- Methodology: The evaluation is divided into several categories:
 - Hemolysis: CaSP material or its extracts are incubated with diluted blood. The amount of hemoglobin released from damaged red blood cells is measured spectrophotometrically. A hemolysis rate above 5% is generally considered significant.[\[18\]](#)
 - Coagulation: The effect on blood clotting time is assessed using assays like Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT).
 - Platelets: The material's potential to cause platelet activation or adhesion is evaluated by counting platelets before and after exposure and measuring markers of activation.
 - Hematology and Immunology (Complement System): Changes in white blood cell counts and the activation of the complement system (e.g., by measuring C3a or SC5b-9 levels) are assessed.
- Evaluation: Results are compared to negative and positive controls to determine the extent of blood component alteration.

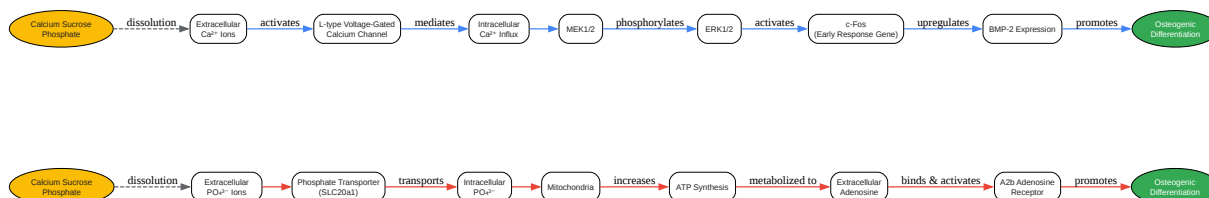
Hypothesized Mechanisms of Action & Signaling Pathways in Bone Regeneration

While specific signaling studies on CaSP are lacking, its ability to release calcium (Ca^{2+}) and phosphate (PO_4^{3-}) ions suggests it may influence osteogenic differentiation through pathways established for other calcium phosphate-based biomaterials.[\[8\]](#)[\[19\]](#)[\[20\]](#)

Calcium-Mediated Osteogenic Signaling

Extracellular calcium ions released from biomaterials can trigger osteogenic differentiation in mesenchymal stem cells (MSCs).

- Mechanism: Elevated extracellular Ca^{2+} can activate L-type voltage-gated calcium channels, leading to an influx of Ca^{2+} into the cell. This intracellular Ca^{2+} acts as a second messenger, activating the MEK1/2-ERK1/2 signaling pathway. This cascade ultimately leads to the upregulation of key osteogenic transcription factors and the expression of bone-related proteins like Bone Morphogenetic Protein-2 (BMP-2).^{[7][21]}



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